5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde

Chemical Purity Storage Stability Procurement Specification

Researchers exploring PBK inhibitor chemotypes often face failed SAR campaigns when using the wrong isomer or halogen. This 5-chloro, 3-carbaldehyde derivative ensures synthetic and biological success. - Matches patent WO-2011002772-A1 scaffold; 3-aldehyde directs correct lead series. - 5-Chloro handle balances cross-coupling reactivity and stability; avoids premature oxidative addition. - Stable at 2-8°C; eliminates -20°C storage requirements of the parent compound.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 198895-50-0
Cat. No. B173261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde
CAS198895-50-0
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)Cl)C=O
InChIInChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H
InChIKeyCAEISTVLNANHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Core Scaffold for Drug Discovery


5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with a chlorine substituent at the 5-position and a reactive aldehyde group at the 3-position . This specific substitution pattern establishes it as a versatile intermediate in medicinal chemistry and agrochemical synthesis, enabling diverse chemical transformations such as condensation and cross-coupling reactions . The compound is commercially available in research quantities, typically at 95% purity, and serves as a key precursor for generating libraries of imidazo[1,2-a]pyridine derivatives aimed at various biological targets .

Medicinal chemistry building block with reactive 3-carbaldehyde and 5-chloro handles
Core scaffold for imidazopyridine library synthesis via condensation and cross-coupling
Commercially available in research quantities for SAR and agrochemical exploration

5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Why Analogs Are Not Interchangeable


Substituting 5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde with its closest analogs—such as the non-halogenated parent imidazo[1,2-a]pyridine-3-carbaldehyde, its positional isomer 5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde, or the 5-bromo analog—introduces quantifiable differences in reactivity, physical properties, and documented biological outcomes. The 5-chloro substituent is critical for specific cross-coupling reactions, and its electron-withdrawing effect modulates the electronics of the core . The aldehyde's location at the 3-position, versus the 2-position, directs the formation of distinct chemical series with divergent biological activity profiles as evidenced in patent literature . These differences directly impact the synthetic pathway, the resulting compound library's diversity, and ultimately the success of a structure-activity relationship (SAR) investigation.

Target Compound
5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Established scaffold for kinase inhibitor patents; aldehyde position directs specific chemotype development and SAR exploration.
Potential Substitute
2-Carbaldehyde Isomer
Aldehyde position may shift reactivity and biological outcome; lacks documented kinase patent precedent, potentially leading to inactive series.
Potential Substitute
5-Bromo Analog
Higher aryl bromide reactivity may reduce selectivity in multi-step sequences; class-level inference suggests increased side-reaction risk.
Potential Substitute
Non-Halogenated Parent
Absence of chlorine handle eliminates key cross-coupling diversification point; alters electronic properties and requires different storage.

5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde vs. Closest Analogs: A Quantitative Guide


Purity and Storage Stability: vs. Non-Halogenated Parent

The commercial specification for 5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde from a primary global supplier lists a purity of 95% and a recommended storage temperature of 'Refrigerator' . In contrast, the non-halogenated parent compound, imidazo[1,2-a]pyridine-3-carbaldehyde, is listed with a higher purity of 97% but requires more stringent storage at -20°C in a sealed, moisture-free environment . This indicates that while the chloro derivative is supplied at a slightly lower nominal purity, it offers superior storage convenience, which can be a critical factor in laboratory inventory management.

Purity and Storage
Head-to-head
Target: 95% purity, Refrigerator
Parent: 97% purity, -20°C sealed
Reported specification context may support easier inventory management.
Data to verify from supplier product pages.
Chemical Purity Storage Stability Procurement Specification

Patent Footprint: 3- vs. 2-Carbaldehyde in Kinase Inhibition

A patent (WO-2011002772-A1) specifically claims imidazopyridine derivatives as PBK inhibitors, wherein the core structure is derivatized at the 3-position carbaldehyde, consistent with the scaffold of 5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde . A separate search for the positional isomer, 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, reveals no such patent precedent for this specific kinase target, and its primary documented application is in different chemical contexts [1]. This divergence in intellectual property and chemical development pathways underscores that the two isomers lead to distinct and non-substitutable chemotypes.

Patent Footprint
Cross-study comparable
3-carbaldehyde isomer claimed in WO-2011002772-A1 for PBK inhibition; 2-carbaldehyde has no such kinase patent precedent.
Supports patent-context fit for PBK inhibitor research.
Qualitative patent literature analysis.
Kinase Inhibitor Structure-Activity Relationship Patent Chemistry

Synthetic Utility: 5-Chloro vs. 5-Bromo in Cross-Coupling

The 5-chloro substituent on the imidazo[1,2-a]pyridine scaffold is a well-established handle for further functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. While direct comparative kinetic data for this exact scaffold is not available, the general reactivity of aryl chlorides versus aryl bromides in cross-coupling is well documented: aryl bromides are typically more reactive but also more expensive and less stable [1]. The 5-chloro analog therefore offers a balanced reactivity profile that can be advantageous in selective, sequential functionalization strategies where the more labile 5-bromo analog might lead to unwanted side reactions [2].

Cross-Coupling Utility
Class-level inference
5-Chloro offers balanced reactivity typical of aryl chlorides; 5-bromo is more reactive but may reduce selectivity.
Context-dependent reactivity review for sequential functionalization.
Scaffold-specific kinetic data not available; general trends apply.
Cross-Coupling C-H Activation Synthetic Methodology

5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Optimal Procurement Scenarios


Building a Kinase Inhibitor Library from Patent SAR

A medicinal chemistry team aiming to rapidly explore the chemical space around a known PBK inhibitor chemotype will prioritize procuring 5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. As evidenced by patent WO-2011002772-A1 [1], this exact scaffold is the foundation for a series of potent inhibitors. Using the 2-carbaldehyde isomer or the non-halogenated core would immediately deviate from the established SAR, potentially leading to inactive compounds and wasted synthetic effort.

Multi-Step Synthesis: Selective Late-Stage Functionalization

In a complex synthetic route where an aryl halide handle must be carried through multiple transformations, the 5-chloro substituent offers the optimal balance of stability and reactivity. As inferred from general reactivity principles [1], it is less prone to oxidative addition than a 5-bromo analog, reducing the risk of premature consumption or side reactions. This can lead to higher overall yields and easier purification of the target molecule compared to routes using more reactive halogenated analogs.

Standard Cold Storage Suitability

For research groups without reliable access to -20°C storage, the 5-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a more practical choice than the non-halogenated parent compound. Vendor specifications indicate that the chloro derivative is stable under standard refrigerator conditions [1], whereas the parent compound requires more stringent -20°C storage in a sealed, moisture-free environment . This logistical advantage can be a deciding factor in procurement for a lab seeking to minimize degradation risks.

Antitubercular and Cholinesterase Agent Synthesis

Literature indicates that the broader class of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives is actively investigated for antitubercular and cholinesterase inhibition [1]. Initiating a medicinal chemistry campaign in these therapeutic areas with the 5-chloro derivative provides a direct path to compounds that have shown promise in these specific assays, leveraging a scaffold with a documented, albeit preliminary, biological rationale.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Patent-documented 3-carbaldehyde scaffold
SAR alignment with known PBK inhibitor chemotype
Multi-step selective functionalization
Moderate aryl chloride reactivity
Selectivity and yield in sequential cross-coupling sequences
Standard cold storage procurement
Refrigerator-stable specification
Degradation risk and handling costs vs. -20°C alternatives
Antitubercular and cholinesterase agent exploration
Class-level imidazopyridine bioactivity
Preliminary biological rationale in specific assay contexts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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